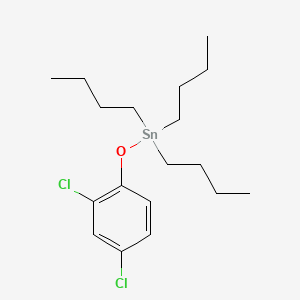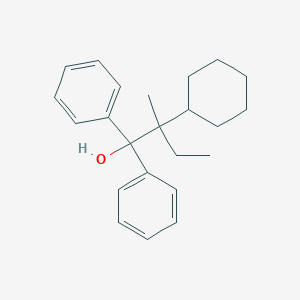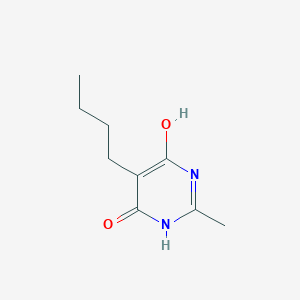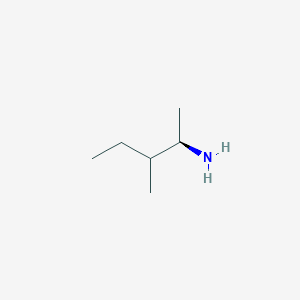
(2,4-Dichlorophenoxy)tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenoxy)tributylstannane is an organotin compound that features a tin atom bonded to three butyl groups and a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)tributylstannane typically involves the reaction of tributyltin hydride with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenoxy)tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic derivative.
Reduction: It can be reduced to form tributyltin hydride and 2,4-dichlorophenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Stannic derivatives.
Reduction: Tributyltin hydride and 2,4-dichlorophenol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2,4-Dichlorophenoxy)tributylstannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar phenoxy functionality.
Tributyltin chloride: Another organotin compound with different reactivity and applications.
(2,4,5-Trichlorophenoxy)acetic acid: A related herbicide with additional chlorine substitution.
Uniqueness
(2,4-Dichlorophenoxy)tributylstannane is unique due to the combination of the phenoxy and tributyltin moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
39637-16-6 |
|---|---|
Molecular Formula |
C18H30Cl2OSn |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)




![N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11965274.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965277.png)
![1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965281.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)


